N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
説明
特性
IUPAC Name |
N-[3-[2-(4-fluorophenyl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2S/c1-27-13-16(12-23-27)30(28,29)26-20-19(24-17-4-2-3-5-18(17)25-20)22-11-10-14-6-8-15(21)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMSVSFFURUPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and its biological implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide can be represented as follows:
This compound features a pyrazole ring, a sulfonamide group, and a quinoxaline moiety, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including sulfonamides. For instance, a series of pyrazole-4-sulfonamide derivatives demonstrated significant in vitro activity against various cancer cell lines, including U937 cells. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent assay, indicating that these compounds could effectively inhibit cancer cell proliferation without exhibiting significant cytotoxicity at lower concentrations .
Anti-inflammatory and Antioxidant Properties
Molecular docking studies have indicated that compounds similar to N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide possess anti-inflammatory and antioxidant properties. These compounds can interact with specific molecular targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase and other key enzymes, which may play a role in its anticancer and anti-inflammatory activities. Additionally, the presence of the quinoxaline moiety enhances its ability to bind to biological targets, further supporting its pharmacological potential.
Synthesis Methods
The synthesis of N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves a multi-step process:
- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole nucleus.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through the reaction of sulfonyl chlorides with amines.
- Quinoxaline Integration : Finally, coupling reactions are employed to attach the quinoxaline moiety, often utilizing coupling agents or catalysts to facilitate the reaction.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A study evaluated various pyrazole derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in low micromolar ranges, demonstrating strong anticancer potential .
- Inflammatory Disease Models : In animal models of inflammation, compounds structurally related to N-(3-((4-fluorophenethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide showed reduced markers of inflammation and oxidative stress, suggesting their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
